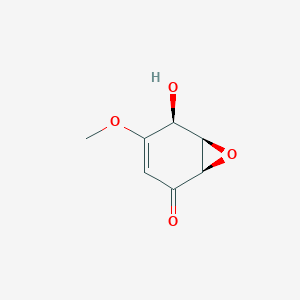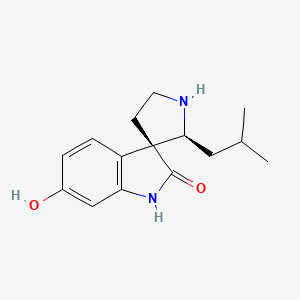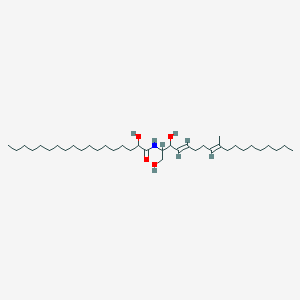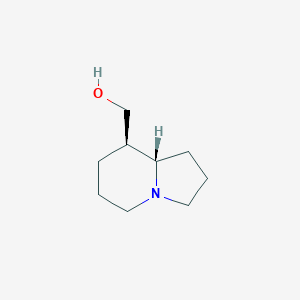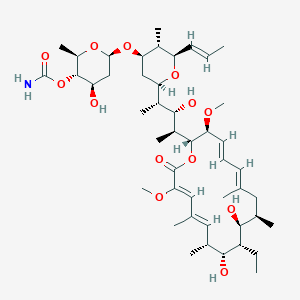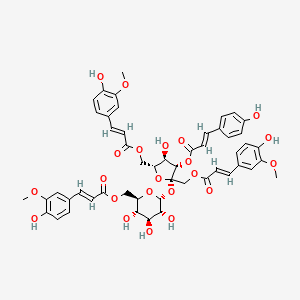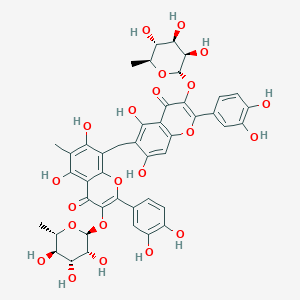
Secobotrytriendiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secobotrytriendiol is a natural product found in Botrytis cinerea with data available.
Scientific Research Applications
Neuroendocrine Control and Clinical Applications
Research into neuroendocrine control, particularly involving gonadotropin-releasing hormone (GnRH), has seen remarkable advancements. Secobotrytriendiol and its analogues have been instrumental in these studies. Clinical applications derived from these findings include treatments for various conditions like prostate cancer, endometriosis, and precocious puberty. The use of natural GnRH for inducing ovulation is also a notable application (Conn & Crowley, 1991).
Biosynthesis Studies
This compound, synthesized by the fungus Botrytis cinerea, has been instrumental in understanding biosynthetic pathways. Its labelling and coupling patterns, when biosynthesized from acetate, have helped define its mode of formation and biogenetic origin. This research offers insights into the molecular structure and potential applications in various fields (Durán-Patrón et al., 2003).
Scanning Electrochemical Microscopy
Scanning electrochemical microscopy (SECM), an electroanalytical scanning probe technique, has been enriched by the study of substances like this compound. This technique has wide applications in biology, corrosion, energy, and surface modification. SECM's high-resolution imaging capabilities allow for the study of substrate topography and local reactivity, making it a valuable tool in material science and electrochemistry (Polcari, Dauphin-Ducharme, & Mauzeroll, 2016).
Applications in Pathology
Studies in pathology, specifically in the diagnosis and treatment of osteoporosis, have benefited from the use of this compound and related compounds. Secondary osteoporosis and metabolic bone diseases have been better understood through the lens of these compounds, leading to improved diagnostic and therapeutic approaches (Bours et al., 2014).
properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(E)-2-[(5S)-2-ethenyl-5-(hydroxymethyl)-3,3,5-trimethylcyclopenten-1-yl]but-2-en-1-ol |
InChI |
InChI=1S/C15H24O2/c1-6-11(8-16)13-12(7-2)14(3,4)9-15(13,5)10-17/h6-7,16-17H,2,8-10H2,1,3-5H3/b11-6-/t15-/m1/s1 |
InChI Key |
BHNACKMCMDASDB-UJNBGNEJSA-N |
Isomeric SMILES |
C/C=C(/CO)\C1=C(C(C[C@]1(C)CO)(C)C)C=C |
Canonical SMILES |
CC=C(CO)C1=C(C(CC1(C)CO)(C)C)C=C |
synonyms |
secobotrytriendiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




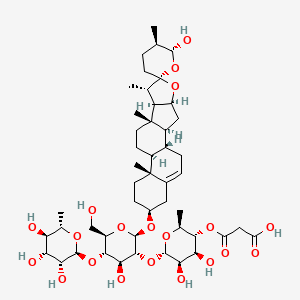
![1-[(4-Azido-3-iodophenyl)methyl]-4-(2-benzhydryloxyethyl)piperidine](/img/structure/B1251335.png)
